8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester
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Overview
Description
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester is a complex organic compound with the molecular formula C8H8N2O3S. This compound is part of the thiazolo[3,2-a][1,3]diazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with a diazepine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester involves its interaction with specific molecular targets. For instance, it has been shown to act as a GABA A receptor agonist, which can modulate neurotransmission and produce sedative effects . The compound may also interact with other pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3]diazepine: A related compound with similar structural features.
Benzo[d]thiazolo[5,2-a][12,6]diazepine: Another compound in the same family with distinct biological activities.
Benzo[d]oxazolo[5,2-a][12,6]diazepine: A structurally similar compound with different pharmacological properties.
Uniqueness
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor agonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H10N2O3S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
methyl 8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3S/c1-14-8(13)6-5-15-9-10-7(12)3-2-4-11(6)9/h5H,2-4H2,1H3 |
InChI Key |
KPODZNTUAQBTJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=NC(=O)CCCN12 |
Origin of Product |
United States |
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